molecular formula C16H24O2 B1294843 4-Nonylbenzoic acid CAS No. 38289-46-2

4-Nonylbenzoic acid

Cat. No. B1294843
CAS RN: 38289-46-2
M. Wt: 248.36 g/mol
InChI Key: FLRVNGMVEBEPQG-UHFFFAOYSA-N
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Description

4-Nonylbenzoic acid is a chemical compound with the molecular formula C16H24O2 . It is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates and is also used in the preparation of medicinal compounds .


Synthesis Analysis

The synthesis of 4-Nonylbenzoic acid involves the use of magnesium turnings, 1-bromononane, ferric acetylacetonate, tetrahydrofuran (THF), and N-methylpyrrolidinone (NMP). The process involves the creation of nonylmagnesium bromide, which is then used to react with 4-chlorobenzoic acid methyl ester .


Molecular Structure Analysis

The molecular structure of 4-Nonylbenzoic acid consists of 16 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . It has a molar volume of 250.3±3.0 cm^3, a polar surface area of 37 Å^2, and a polarizability of 29.8±0.5 x 10^-24 cm^3 .


Physical And Chemical Properties Analysis

4-Nonylbenzoic acid has a density of 1.0±0.1 g/cm^3, a boiling point of 374.3±21.0 °C at 760 mmHg, and a flash point of 179.8±16.7 °C . It has a molar refractivity of 75.2±0.3 cm^3, and a surface tension of 38.7±3.0 dyne/cm .

Scientific Research Applications

Application Summary

4-Nonylbenzoic acid is used as a component of liquid crystalline materials . It’s used in the development of efficient procedures for cross coupling, which is largely driven by the needs of life sciences and material chemistry .

Methods of Application

The preparation of 4-Nonylbenzoic acid involves the use of nonylmagnesium bromide and ferric acetylacetonate . The reaction takes place in Tetrahydrofuran (THF) at 0°C and then the mixture is allowed to reach room temperature . The product is then treated with Sodium Hydroxide (NaOH) in a water/methanol solution .

Results or Outcomes

  • High yields with Grignard reagents bearing β-hydrogen atoms .
  • Exceptionally fast reaction rates at (or below) room temperature .
  • Ready scalability .
  • Convenient ligand-free conditions .
  • A surprisingly large tolerance vis-à-vis a number of functional groups that are susceptible to uncatalyzed attack by Grignard reagents .

Iron-Catalyzed Ring Opening/Cross Coupling

Application Summary

4-Nonylbenzoic acid is used in the iron-catalyzed ring opening/cross coupling of 2-pyrone derivatives . This process is fairly unique and represents a novel application of 4-Nonylbenzoic acid .

Methods of Application

The method involves the use of iron catalysts for cross coupling . The first deliberate investigation was reported by Kochi and coworkers, who showed that simple iron salts are capable of catalyzing the coupling of Grignard reagents with alkenyl halides . The robustness of this process can be largely improved by using aprotic dipolar cosolvents, preferentially N-methylpyrrolidin-2-one (NMP), which seems to stabilize the actual catalyst and/or activates transiently formed organoiron intermediates .

Results or Outcomes

The iron-catalyzed ring opening/cross coupling of 2-pyrone derivatives is a unique application of 4-Nonylbenzoic acid . The procedure has shown promising results, demonstrating the potential of iron catalysis in organic synthesis .

Iron-Catalyzed Cross Coupling

Application Summary

4-Nonylbenzoic acid is used in the iron-catalyzed cross coupling reactions of aryl- and heteroaryl halides and -sulfonates . This process is fairly unique and represents a novel application of 4-Nonylbenzoic acid .

Methods of Application

The method involves the use of iron catalysts for cross coupling . The first deliberate investigation was reported by Kochi and coworkers, who showed that simple iron salts are capable of catalyzing the coupling of Grignard reagents with alkenyl halides . Since the yields were variable and the reaction seemed to lack generality, only few applications followed up on this lead finding. It was Cahiez and coworkers who found that the robustness of this process can be largely improved by using aprotic dipolar cosolvents, preferentially N-methylpyrrolidin-2-one (NMP), which seems to stabilize the actual catalyst and/or activates transiently formed organoiron intermediates .

Results or Outcomes

The iron-catalyzed cross coupling reactions of aryl- and heteroaryl halides and -sulfonates is a unique application of 4-Nonylbenzoic acid . The procedure has shown promising results, demonstrating the potential of iron catalysis in organic synthesis .

Safety And Hazards

The safety information for 4-Nonylbenzoic acid indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 4-Nonylbenzoic acid are not mentioned in the search results, it is noted that it is a component of liquid crystalline materials . This suggests potential applications in the field of materials science, particularly in the development of new liquid crystal displays or other optoelectronic devices.

properties

IUPAC Name

4-nonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRVNGMVEBEPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191664
Record name Benzoic acid, p-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nonylbenzoic acid

CAS RN

38289-46-2
Record name 4-Nonylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38289-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-nonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Fürstner - Org. Synth, 2019 - orgsyn.org
Largely driven by the needs of the life sciences and material chemistry, the demand for ever more efficient procedures for cross coupling does not seem to cease. While palladium-…
Number of citations: 6 www.orgsyn.org
A Fürstner, A Leitner, G Seidel - Organic Syntheses, Vol. 81, 2005 - pure.mpg.de
4-NONYLBENZOIC ACID :: MPG.PuRe … 4-NONYLBENZOIC ACID …
Number of citations: 36 pure.mpg.de
I Chambrier, C Banerjee… - Inorganic …, 2015 - ACS Publications
… For comparison, the effect of a non-porphyrin acid, ie, 4-nonylbenzoic acid (11), is also plotted. All porphyrins show a quenching effect that could not be assigned to FRET. Zenkevich et …
Number of citations: 35 pubs.acs.org
RA Shanks, D Staszczyk - International Journal of Polymer Science, 2012 - hindawi.com
… For example, the nematic → isotropic transition of 4-octyloxybenzoic acid [7] is about 40 C higher than that of 4-nonylbenzoic acid [8] even though the two molecules are essentially the …
Number of citations: 14 www.hindawi.com
A Fürstner, R Martin, H Krause, G Seidel… - Journal of the …, 2008 - ACS Publications
… A representative case is the formation of 4-nonylbenzoic acid ester 6, a valuable precursor to a liquid crystalline material, which requires less than 10 min at 0 C when performed on a >…
Number of citations: 510 pubs.acs.org
I Bauer, HJ Knölker - Chemical reviews, 2015 - ACS Publications
The present review “Iron Catalysis in Organic Synthesis” covers the literature until the end of June 2014 and represents a comprehensive update of a previous article published by Bolm …
Number of citations: 663 pubs.acs.org
BD Sherry, A Fürstner - Accounts of chemical research, 2008 - ACS Publications
Transition metal catalysts, particularly those derived from the group VIII−X metals, display remarkable efficiency for the formation of carbon−carbon and carbon−heteroatom bonds …
Number of citations: 272 pubs.acs.org
AD Beldovskaya, GA Dushenko, NI Vikrishchuk… - Russian Journal of …, 2014 - Springer
… Solution of 2.7 g (0.01 mol) of 4-nonylbenzoic acid in 20 mL of toluene and 20 mL of saturated Na2CO3 aqueous solution were subsequently added within 10 min to suspension of 1.52 …
Number of citations: 20 link.springer.com
E Bisz, M Szostak - Molecules, 2020 - mdpi.com
Aryl benzoates are compounds of high importance in organic synthesis. Herein, we report the iron-catalyzed C(sp 2 )–C(sp 3 ) Kumada cross-coupling of aryl chlorobenzoates with alkyl …
Number of citations: 14 www.mdpi.com
XL XIE, YL ZENG, Y YIN - Journal of Jishou University (Natural …, 2010 - zkxb.jsu.edu.cn
Abstract: Laboratory synthesis of 1-n-butylcyclohexanol was designed. The detail procedure was that Grignard reagent was prepared by 1-butane bromide reaction with Magnesium, …
Number of citations: 2 zkxb.jsu.edu.cn

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